1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea
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Overview
Description
1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea is an organic compound that features a urea functional group. This compound is characterized by the presence of a furan ring, a tetrahydropyran ring, and a tolyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea typically involves the following steps:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine. For example, reacting furan-2-ylmethyl isocyanate with tetrahydro-2H-pyran-4-ylamine.
Introduction of the Tolyl Group: This step might involve a substitution reaction where the tolyl group is introduced to the urea core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The urea group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, altering their function. The molecular targets could include receptors, enzymes, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-ylmethyl)-3-(o-tolyl)urea: Lacks the tetrahydropyran ring.
1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea: Lacks the furan ring.
1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea: Lacks the tolyl group.
Uniqueness
1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea is unique due to the combination of its three distinct functional groups, which may confer unique biological or chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-methylphenyl)-1-(oxan-4-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-14-5-2-3-7-17(14)19-18(21)20(13-16-6-4-10-23-16)15-8-11-22-12-9-15/h2-7,10,15H,8-9,11-13H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRZAGSKQMFJIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(CC2=CC=CO2)C3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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